molecular formula C18H25BrN2O3S B11121908 N-({2-[(bromomethyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)cyclohexanecarboxamide

N-({2-[(bromomethyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)cyclohexanecarboxamide

Cat. No.: B11121908
M. Wt: 429.4 g/mol
InChI Key: IANMIIALWVUZPZ-UHFFFAOYSA-N
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Description

N-({2-[(bromomethyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)cyclohexanecarboxamide is a complex organic compound featuring a bromomethylsulfonyl group attached to a tetrahydroisoquinoline ring, which is further connected to a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(bromomethyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Bromomethylsulfonyl Group: The bromomethylsulfonyl group is introduced through a nucleophilic substitution reaction, where a sulfonyl chloride reacts with a bromomethyl compound.

    Attachment of the Cyclohexanecarboxamide Moiety: This step involves the formation of an amide bond between the tetrahydroisoquinoline derivative and cyclohexanecarboxylic acid, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can react under mild conditions, often in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-({2-[(bromomethyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)cyclohexanecarboxamide can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of diverse chemical libraries.

Biology and Medicine

This compound’s structure suggests potential biological activity, particularly in the realm of enzyme inhibition or receptor modulation. It could be explored as a lead compound in drug discovery, targeting diseases where modulation of specific biological pathways is beneficial.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors through its functional groups, forming hydrogen bonds, ionic interactions, or covalent bonds. The bromomethyl group, in particular, could form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-({2-[(chloromethyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)cyclohexanecarboxamide
  • N-({2-[(iodomethyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)cyclohexanecarboxamide

Uniqueness

The bromomethyl group in N-({2-[(bromomethyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)cyclohexanecarboxamide provides a unique reactivity profile compared to its chloro- and iodo- counterparts. Bromine’s intermediate reactivity and leaving group ability make it particularly useful in substitution reactions, offering a balance between reactivity and stability.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H25BrN2O3S

Molecular Weight

429.4 g/mol

IUPAC Name

N-[[2-(bromomethylsulfonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methyl]cyclohexanecarboxamide

InChI

InChI=1S/C18H25BrN2O3S/c19-13-25(23,24)21-11-10-14-6-4-5-9-16(14)17(21)12-20-18(22)15-7-2-1-3-8-15/h4-6,9,15,17H,1-3,7-8,10-13H2,(H,20,22)

InChI Key

IANMIIALWVUZPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCC2C3=CC=CC=C3CCN2S(=O)(=O)CBr

Origin of Product

United States

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